2-(4-Nitrophenyl)furan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFDRMWXIPRVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345495 | |
| Record name | 2-(4-Nitrophenyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28123-72-0 | |
| Record name | 2-(4-Nitrophenyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Furan Based Chromophores in Heterocyclic Chemistry
Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental building block in a vast array of natural products and synthetic compounds. utripoli.edu.lyslideshare.net Its derivatives are integral to the fields of medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties. utripoli.edu.lyrsc.org The furan ring itself acts as a chromophore, a part of a molecule responsible for its color, and its incorporation into larger conjugated systems can lead to materials with interesting optical and electronic properties. researchgate.net
Furan-based chromophores are particularly noted for several advantageous characteristics:
Good Solubility: The presence of the oxygen atom can enhance the solubility of furan-containing molecules in common organic solvents. researchgate.net
Structural Rigidity and Planarity: The aromatic nature of the furan ring contributes to a rigid and planar structure, which can facilitate favorable intermolecular interactions, such as π-π stacking. researchgate.netmdpi.com This is a crucial feature for the design of organic semiconductors and other electronic materials. researchgate.net
Fluorescence: Many furan derivatives exhibit fluorescence, making them suitable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and sensors. researchgate.net
Biomass-Derived: Furan and its derivatives, like furfural (B47365), can be sustainably sourced from lignocellulosic biomass, presenting a green alternative to petroleum-based starting materials. polito.it
The electronic properties of the furan ring can be readily tuned by the introduction of various substituents, allowing for the systematic design of molecules with specific absorption and emission characteristics. researchgate.net This versatility has led to the exploration of furan-based materials in organic solar cells and other photovoltaic applications. researchgate.net
Rationale for Investigating Nitrophenyl Substitution on Furan Scaffolds
The strategic placement of a nitrophenyl group onto a furan (B31954) scaffold, as seen in 2-(4-nitrophenyl)furan, is a deliberate design choice driven by the powerful electron-withdrawing nature of the nitro group. This substitution profoundly influences the electronic and, consequently, the chemical properties of the parent furan molecule.
Key motivations for this substitution include:
Enhanced Intramolecular Charge Transfer (ICT): The nitro group acts as a strong electron acceptor, while the furan ring can act as an electron donor. This donor-acceptor (D-A) architecture facilitates intramolecular charge transfer upon photoexcitation, a fundamental process in the design of nonlinear optical (NLO) materials and solvatochromic dyes. The para-nitro substitution, in particular, enhances this effect.
Modulation of Reactivity: The electron-withdrawing nitro group deactivates the phenyl ring towards electrophilic substitution while activating it towards nucleophilic aromatic substitution. Conversely, it influences the reactivity of the furan ring. For instance, the synthesis of derivatives often involves reactions at other positions of the furan or phenyl ring, or transformations of the nitro group itself. jst.go.jp
Biological Activity: The nitroaromatic moiety is a well-known pharmacophore found in numerous antimicrobial and anticancer agents. nih.govjocpr.com The presence of the nitro group in this compound and its derivatives has prompted investigations into their potential as therapeutic agents, including their evaluation as inhibitors of various enzymes. mdpi.combiosynth.comnih.gov
Crystal Engineering: The nitro group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can be exploited in the design of crystalline materials with specific packing arrangements and properties. mdpi.com
The synthesis of this compound itself can be achieved through methods like the Meerwein arylation, reacting a diazonium salt derived from 4-nitroaniline (B120555) with furan. jst.go.jp
Overview of Research Trajectories for 2 4 Nitrophenyl Furan Analogues
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. semanticscholar.orgmdpi.com The Suzuki-Miyaura coupling, in particular, has been effectively utilized for creating the furan-phenyl linkage in 2-aryl-furans. semanticscholar.orgthieme-connect.com
The Suzuki-Miyaura coupling reaction is a versatile method for synthesizing biaryl compounds, including those with heterocyclic components like furan (B31954). semanticscholar.orgmdpi.com This reaction typically involves the coupling of a heteroaryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, this would involve coupling a 2-substituted furan (such as 2-bromofuran (B1272941) or furan-2-ylboronic acid) with a derivative of 4-nitrophenyl (such as 4-nitrophenylboronic acid or a 4-nitrophenyl halide). thieme-connect.comcarroll.edu
The use of potassium heteroaryltrifluoroborates has also been explored, as they often exhibit greater stability than the corresponding boronic acids, which can be prone to protodeboronation, especially in the case of furan derivatives. nih.gov The reaction conditions for coupling furan-2-yltrifluoroborate with various aryl halides have been optimized, identifying effective catalyst systems and conditions. nih.gov For instance, the coupling of furan-2-yltrifluoroborate with 4-bromobenzonitrile (B114466) was achieved with high efficiency using 1 mol% of Pd(OAc)₂, 2 mol% of RuPhos, and 2 equivalents of Na₂CO₃ in ethanol (B145695) at 85 °C. nih.gov
A study on the synthesis of 2-arylbenzo[b]furans demonstrated the effectiveness of Suzuki coupling for creating furan-phenyl bonds. The reaction of 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids in the presence of a palladium(II) complex catalyst and K₂CO₃ in an ethanol/water mixture afforded the desired products in good to excellent yields. semanticscholar.orgmdpi.com
Table 1: Optimization of Suzuki-Miyaura Coupling for 2-Arylbenzo[b]furan Synthesis mdpi.com
| Entry | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | PdCl₂ (3) | K₂CO₃ | EtOH/H₂O | 55 |
| 2 | Pd(OAc)₂ (3) | K₂CO₃ | EtOH/H₂O | 61 |
| 3 | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O | 91 |
| 4 | Pd(II) complex (2) | K₂CO₃ | EtOH/H₂O | 85 |
| 5 | Pd(II) complex (4) | K₂CO₃ | EtOH/H₂O | 97 |
| 6 | Pd(II) complex (3) | NEt₃ | EtOH/H₂O | 28 |
| 7 | Pd(II) complex (3) | NaF | EtOH/H₂O | 40 |
| 8 | Pd(II) complex (3) | NaHCO₃ | EtOH/H₂O | 53 |
| 9 | Pd(II) complex (3) | NaOH | EtOH/H₂O | 78 |
| 10 | Pd(II) complex (3) | Cs₂CO₃ | EtOH/H₂O | 63 |
| 11 | Pd(II) complex (3) | K₂CO₃ | H₂O | Trace |
| 12 | Pd(II) complex (3) | K₂CO₃ | EtOH | Trace |
| 13 | Pd(II) complex (3) | K₂CO₃ | DMF | Trace |
| 14 | Pd(II) complex (3) | K₂CO₃ | DMSO | Trace |
| Reaction Conditions: 2-(4-bromophenyl)benzofuran, 4-methoxyphenylboronic acid, base, solvent, 80 °C. |
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. mdpi.comrsc.org For the synthesis of furan-containing biaryls, various palladium catalysts and ligands have been investigated. For instance, the use of a newly developed Pd(II) complex catalyst showed significantly higher yields compared to common palladium salts like PdCl₂ and Pd(OAc)₂. mdpi.com The catalyst loading is also a critical parameter, with an optimal loading often leading to a marked increase in product yield. mdpi.com
The choice of base and solvent system is equally crucial. While inorganic bases like K₂CO₃ are commonly used, others such as NaOH, Cs₂CO₃, and organic bases like NEt₃ have been tested, with varying degrees of success. mdpi.com A mixed solvent system, such as ethanol/water, has been found to be superior to single solvents like water, ethanol, DMF, or DMSO in certain cases. mdpi.com The development of automated, high-throughput systems has enabled the rapid optimization of these reaction parameters, leading to improved turnover numbers and yields. rsc.org
Direct arylation of furans, a related C-H activation strategy, also relies on palladium catalysis. nih.gov This method avoids the pre-functionalization of the furan ring, making it an atom-economical alternative. The regioselective arylation of benzo[b]furan at the 2-position has been achieved using aryl bromides, a palladium catalyst, and a suitable ligand and base. nih.gov
Meerwein Arylation Approaches for Furan Functionalization
The Meerwein arylation is a classic organic reaction that utilizes aryl diazonium salts to arylate electron-poor alkenes. wikipedia.org This radical-based method has been adapted for the functionalization of furans.
The traditional Meerwein arylation involves the reaction of an aryl diazonium salt with an alkene, often catalyzed by a copper salt. wikipedia.orgskku.edu For the synthesis of this compound, this would involve the reaction of furan with 4-nitrobenzenediazonium (B87018) salt. researchgate.netjocpr.com The reaction proceeds via the generation of an aryl radical from the diazonium salt. wikipedia.orgnumberanalytics.com
Modifications to the classic Meerwein protocol have been developed to improve yields and expand the substrate scope. skku.edu These include the use of different catalysts and reaction conditions. For example, the arylation of furan-2-carbaldehyde with arenediazonium salts has been studied, with the yield of the resulting 5-arylfuran-2-carbaldehydes depending on the solvent, catalyst, and the anion of the diazonium salt. researchgate.net In one instance, 2-chloro-4-nitroaniline (B86195) was diazotized and then reacted with furfural (B47365) in the presence of copper chloride to produce 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde (B448439). jocpr.com
Photocatalysis has emerged as a powerful tool for generating aryl radicals from diazonium salts under mild conditions. nih.govresearchgate.net For example, eosin (B541160) Y has been used as a photocatalyst for the arylation of heteroarenes, including furan, with diazonium salts under green light irradiation. nih.gov Diazonium salts bearing electron-withdrawing groups, such as a nitro group, generally perform well in these radical reactions. nih.gov
The mechanism of the Meerwein arylation is believed to involve a radical chain process. wikipedia.orgnumberanalytics.com The reaction is initiated by the reduction of the aryl diazonium salt, typically by a Cu(I) species, to generate an aryl radical and dinitrogen gas. numberanalytics.com This aryl radical then adds to the furan ring, which acts as an electron-rich alkene, to form a radical intermediate. wikipedia.org
The position of arylation on the furan ring is influenced by the stability of the resulting radical intermediate. The subsequent steps can vary depending on the reaction conditions. The radical intermediate can be oxidized, often by a Cu(II) species, to a carbocation, which then loses a proton to afford the final arylated furan product. colab.ws Alternatively, the radical intermediate can be trapped by a halogen from the diazonium salt counterion, followed by elimination of HX to yield the product. wikipedia.org
The presence of an electron-withdrawing group on the aryl diazonium salt, such as the nitro group in 4-nitrobenzenediazonium salt, generally facilitates the initial reduction step and enhances the reactivity of the resulting aryl radical. nih.gov
Condensation and Cyclization Reactions
Condensation and cyclization reactions represent a more traditional approach to the synthesis of the furan ring system. The Paal-Knorr furan synthesis is a prominent example of this strategy. wikipedia.orgorganic-chemistry.org
The Paal-Knorr synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a furan. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com To synthesize this compound using this method, a 1,4-dicarbonyl precursor bearing a 4-nitrophenyl group would be required. The reaction is typically carried out in the presence of a protic acid, such as sulfuric or hydrochloric acid, or a Lewis acid. alfa-chemistry.com The mechanism involves the protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl to form a cyclic hemiacetal, which then dehydrates to the furan. wikipedia.org
Another approach involves the condensation of 5-(X-phenyl)-2-furaldehydes with various ketones, such as 2-acetylfuran, acetophenone, and acetone, to form α,β-unsaturated ketones (chalcone analogs). chempap.org While this does not directly form the this compound core, it demonstrates the reactivity of pre-formed nitrophenyl-substituted furans in condensation reactions to build more complex structures. chempap.orgchempap.orgnih.gov
Furthermore, furan derivatives can be synthesized through the cyclization of acyclic precursors. For instance, furancarboxylates have been prepared through the cyclization of alkyne- and allene-containing substrates catalyzed by transition metals. researchgate.net Another method involves the reductive cyclization of 2'-nitrochalcones, which can be a viable strategy for synthesizing quinolones and could potentially be adapted for furan synthesis. mdpi.com
Base-Catalyzed Condensation Reactions in Furan Synthesis
Base-catalyzed condensation reactions are a fundamental tool in the synthesis of furan-containing scaffolds. One illustrative example involves the synthesis of analogues of 2-[(z)-2-(4-nitrophenyl)ethenyl]furan. researchgate.net In this process, a base-catalyzed condensation of p-nitrophenyl acetic acid with furfuraldehyde is carried out in the presence of triethylamine. researchgate.net This reaction yields a carboxylic acid derivative which serves as a key intermediate for further structural modifications. researchgate.net
Cyclocondensation Reactions for Pyrazole (B372694) Derivatives
Furan derivatives are versatile precursors for the synthesis of other heterocyclic systems, such as pyrazoles, through cyclocondensation reactions. The primary method for synthesizing pyrazoles involves the cyclocondensation of a hydrazine-containing compound with a 1,3-difunctional molecule. mdpi.comnih.gov
Furan-containing precursors can be effectively used in these transformations. For instance, furan-2,3-diones react with various hydrazines to produce pyrazole-3-carboxylic acid hydrazides. researchgate.net A highly relevant example is the synthesis of pyrazole-4-carbaldehydes bearing a 5-(4-nitrophenyl)furan-2-yl substituent. The synthesis begins with [5-(4-nitrophenylfuran-2-yl)] methyl ketone, which is converted to 3-[5-(4-nitrophenyl)-furan-2-yl]pyrazole-4-carbaldehyde under the conditions of the Vilsmeier–Haack reaction. biointerfaceresearch.com These aldehyde products can then undergo further condensation reactions to create a variety of functionalized pyrazole derivatives. biointerfaceresearch.com
| Furan Precursor | Reagent(s) | Product | Reference |
| Furan-2,3-diones | Hydrazines | Pyrazole-3-carboxylic acid hydrazide | researchgate.net |
| [5-(4-Nitrophenylfuran-2-yl)] methyl ketone | Vilsmeier-Haack Reagents (POCl₃/DMF) | 3-[5-(4-Nitrophenyl)-furan-2-yl]pyrazole-4-carbaldehyde | biointerfaceresearch.com |
| α,β-Unsaturated Ketones (Chalcones) | Hydrazine Derivatives | Pyrazolines (which can be oxidized to pyrazoles) | mdpi.com |
Knoevenagel Condensation in the Synthesis of Furan Derivatives
The Knoevenagel condensation is a significant carbon-carbon bond-forming reaction used to prepare furan derivatives. scirp.org This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, often in the presence of a basic catalyst. damascusuniversity.edu.sy It has been widely employed in the synthesis of various intermediates for pharmaceuticals and cosmetics. damascusuniversity.edu.sy
The synthesis of 2-cyano-3-methyl-3-(5-X-2-furyl)acrylonitriles is achieved through the Knoevenagel condensation of the corresponding 5-X-2-acetylfurans with malononitrile. chempap.org The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency. For example, the Cope modification, using ammonium (B1175870) acetate (B1210297) as a catalyst, has been shown to increase yields substantially for nitro-substituted derivatives. chempap.org
| Furan Aldehyde/Ketone | Active Methylene Compound | Catalyst/Conditions | Product Yield | Reference |
| 5-HMF derivatives | Active methylene compounds | Ca:Ba carbonates (50:50), 100°C, solvent-free | 71–87% | mdpi.com |
| 5-X-2-acetylfurans (X=NO₂, PhS, PhSO₂) | Malononitrile | Piperidine, Ethanol | Not specified | chempap.org |
| 5-Nitro-2-acetylfuran | Malononitrile | Ammonium acetate, Benzene (B151609) (Cope modification) | 10-20 fold higher than standard | chempap.org |
| Substituted napthofuran-2-carbaldehydes | Active methylene compounds | Not specified | Not specified | scirp.org |
Nucleophilic Aromatic Substitution (SNAr) Strategies
Role of the Nitro Group in Activating Furan Rings for SNAr
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, but it typically requires the presence of strong electron-withdrawing groups to activate the substrate. pressbooks.pubchemistrysteps.com The nitro group (–NO₂) is a powerful activating group in SNAr reactions. chemistrysteps.com Its strong electron-withdrawing nature makes the aromatic ring electron-deficient and thus more susceptible to attack by nucleophiles. chemistrysteps.com
For the reaction to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. pressbooks.pub This positioning allows the negative charge of the intermediate carbanion, known as a Meisenheimer complex, to be stabilized through resonance. pressbooks.pubresearchgate.net In the context of furan synthesis, the nitro group can play a dual role. It can act as an activating group in an initial nucleophilic substitution step and subsequently serve as the leaving group in the final cyclization step to form the furan ring. researchgate.net The nitro group is a commonly utilized leaving group in nucleophilic substitution reactions involving the furan ring. chempap.org
One-Pot Synthetic Procedures Utilizing SNAr
The efficiency of SNAr reactions has been leveraged in one-pot synthetic procedures to construct complex heterocyclic molecules. These methods are advantageous as they reduce the number of separate purification steps, saving time and resources.
A notable example is the one-pot, microwave-assisted synthesis of 9-methoxynaphtho[1,2-b]benzofuran. researchgate.net This reaction involves treating 1-naphthol (B170400) with 1-bromo-4-methoxy-2-nitrobenzene and potassium tert-butoxide. The nitro group first activates the ring for the initial substitution of the bromide ion and is then displaced itself in the subsequent furan cyclization, demonstrating its dual functionality in a streamlined process. researchgate.net Another advanced one-pot method involves a tandem SNAr displacement and a subsequent copper(I)-catalyzed C–O coupling reaction to form tetrasubstituted benzofurans from ortho-bromo aryl fluorides and keto-amides. colab.ws
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. researchgate.net In the synthesis of furan derivatives, several green approaches have been explored.
One strategy involves the use of environmentally friendly and recyclable catalysts. Natural catalysts such as MgO and bio-sourced chitosan (B1678972) have been used for Knoevenagel condensations to produce furan derivatives from carbohydrates like glucose. nih.govmdpi.com Enzymes, such as immobilized lipase (B570770) (Novozym 435), have also been employed to catalyze one-pot, multi-component reactions for the efficient synthesis of tetrasubstituted furans under mild conditions. mdpi.com
The use of alternative energy sources, such as microwave irradiation, offers a greener route by reducing reaction times and energy consumption. researchgate.netoiccpress.com Furthermore, replacing traditional volatile organic solvents with greener alternatives like ethanol or water, or performing reactions under solvent-free conditions, significantly reduces the environmental impact of the synthesis. researchgate.netfrontiersin.org The use of furfural and its derivatives, which can be sourced from biomass, as starting materials also contributes to a more sustainable synthetic pathway. rsc.org
Utilization of Renewable Resources in Furan Chemistry
The synthesis of furan-based compounds is increasingly turning towards renewable feedstocks as a sustainable alternative to petrochemical sources. researchgate.net Key to this approach are the platform chemicals furfural (F) and 5-hydroxymethylfurfural (B1680220) (HMF), which are readily produced from the carbohydrates found in plant biomass. researchgate.netresearchgate.netrsc.org These molecules serve as versatile building blocks for a wide range of furan derivatives. researchgate.net
The production of these foundational furans involves the acid-catalyzed dehydration of sugars. uliege.be Specifically, pentose (B10789219) sugars (like xylose), which are major components of hemicellulose from agricultural waste, can be converted into furfural. research-nexus.net Hexose sugars (like glucose and fructose) derived from cellulose (B213188) are transformed into HMF. researchgate.netuliege.beresearch-nexus.net This process represents a significant pathway for the valorization of biomass, turning agricultural and forest residues into valuable chemical precursors. research-nexus.netukri.org
Research has focused on optimizing the conversion of these renewable resources. For instance, the use of calcium chloride as a catalyst in the transformation of sugars such as glucose, xylose, and mannose has been shown to achieve yields of furan polyols exceeding 90%. research-nexus.net Similarly, the dehydration of monosaccharides in low transition temperature mixtures (LTTMs) is another promising route. uliege.be Once obtained, these platform chemicals can be further modified to create more complex molecules. For example, 5-(4-nitrophenyl)furan-2-carbaldehyde, a structural analogue of the target compound, has been synthesized and used as a precursor in subsequent green chemical reactions. researchgate.net This highlights the viability of using biomass-derived intermediates for the production of specialized nitro-aromatic furan compounds. researchgate.netresearchgate.net
The following table summarizes the conversion of various renewable resources into key furan platform molecules, which are precursors for more complex furan derivatives.
Table 1: Conversion of Renewable Resources to Furan Platform Chemicals
| Starting Material | Platform Chemical | Catalyst/Method | Yield | Reference(s) |
|---|---|---|---|---|
| Agricultural Waste (Hemicelluloses) | Furan Polyols | Calcium Chloride | >90% | research-nexus.net |
| Lignocellulose | 5-Hydroxymethylfurfural (HMF) | Acid-catalyzed dehydration | N/A | researchgate.netresearchgate.net |
| Monosaccharides (e.g., Fructose, Glucose) | 5-Hydroxymethylfurfural (HMF), 2-Furaldehyde (2-F) | Acid-catalyzed dehydration in LTTMs | Up to 80% (for HMF) | uliege.be |
Solvent Selection and Reaction Efficiency in Sustainable Synthesis
In the pursuit of greener and more sustainable chemical processes, significant research has been devoted to finding benign solvent alternatives.
Aqueous Media : Water, or mixtures of water with organic solvents like ethanol (EtOH) or dimethylformamide (DMF), has emerged as a highly effective medium for Suzuki-Miyaura couplings. researchgate.netresearchgate.net In some cases, aqueous systems can enhance reaction performance compared to purely organic solvents. hes-so.ch Notably, a green synthesis for a derivative of 5-(4-nitrophenyl)furan-2-carbaldehyde was successfully conducted in water, avoiding the use of traditional organic solvents entirely. researchgate.net
Greener Organic Solvents : Propylene carbonate (PC) has been identified as a superior and greener choice compared to solvents like dimethoxyethane (DME). researchgate.net The use of PC can result in shorter reaction times, higher yields, and significant energy savings due to its high boiling point and low volatility, which eliminates the need for energy-intensive distillation for solvent removal. researchgate.net Acetone has also been employed successfully as a solvent in a one-pot, catalyst-free synthesis of a complex furan derivative containing a nitrophenyl substituent, demonstrating its utility in specific multicomponent reactions. nih.gov
Flow Chemistry Systems : Modern synthesis techniques like continuous flow processing also highlight the role of solvents. In one efficient approach for producing furan-based biaryls, methanol (B129727) was used as the solvent in a flow system, allowing for high yields and efficient catalyst use. mdpi.com
The following table provides a comparison of different solvents and their impact on the synthesis of furan derivatives.
Table 2: Effect of Solvent Selection on the Synthesis of Aryl-Furan Derivatives
| Solvent System | Reaction Type | Key Findings | Advantages/Disadvantages | Reference(s) |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | Suzuki-Miyaura Coupling | Effective for cross-coupling, but highly sensitive to impurities. | Advantage: Good reaction rates. Disadvantage: Catalyst poisoning by trace contaminants. | hes-so.ch |
| Propylene Carbonate (PC) | Suzuki-Miyaura Coupling | Faster reaction and higher yield compared to DME. | Advantage: Greener solvent, energy-efficient, improved yields. | researchgate.net |
| Water / Ethanol/Water | Suzuki-Miyaura Coupling | Good to excellent yields for benzofuran (B130515) derivatives. | Advantage: Cheap, non-toxic, environmentally benign. | researchgate.net |
| Dimethylformamide (DMF) / Water | Suzuki-Miyaura Coupling | A 1:1 ratio with K₂CO₃ base gave the best catalytic activity. | Advantage: Enhanced performance in a biphasic system. | researchgate.net |
| Acetone | One-Pot Multicomponent Reaction | Efficiently produced a highly functionalized nitrophenyl-furan in high yield (93%). | Advantage: Effective for specific catalyst-free reactions, easy workup. | nih.gov |
Transformations of the Nitro Group
The nitro group is a versatile functional group that serves as a key site for chemical modification, either for synthesizing new derivatives or for analytical applications.
The most common transformation of the nitro group in this compound and its derivatives is its reduction to the corresponding amine, 2-(4-aminophenyl)furan. This reaction is a critical step in the synthesis of various compounds with potential applications in medicinal chemistry and materials science.
Catalytic hydrogenation is a frequently employed method for this reduction. For instance, derivatives such as 1-(furan-2-carbonyl)-4-[(4-nitrophenyl)methyl]piperazine (B5512833) can be effectively reduced to the corresponding amine using hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) in an ethanol solvent. Similarly, the nitro group in related structures like (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid can be converted to an amino group using similar reducing agents. The resulting amino group provides a nucleophilic site for further synthetic elaborations. While catalytic hydrogenation is effective, the choice of reducing agent is crucial, as some conditions can lead to undesired side reactions. For example, attempts to reduce related 5-nitro furan olefins using sodium borohydride (B1222165) (NaBH₄) resulted in the decomposition of the molecule, highlighting the sensitivity of the furan ring system under certain reductive conditions. nih.gov
The nitroaromatic moiety is inherently useful for analytical detection due to its chromophoric nature. Functional groups like the 4-nitrobenzyl group are known to absorb ultraviolet-visible (UV-Vis) light, with a maximum absorption wavelength (λmax) around 265 nm, which facilitates detection and quantification in chromatographic methods. chromatographyonline.com
Furthermore, nitrophenyl furan structures themselves can be used as derivatizing agents to enable the analysis of other molecules. researchgate.net For instance, 5-(nitrophenyl)-2-furaldehydes are condensed with various compounds, such as hydrazides, to form hydrazones. chempap.org These derivatives are then more amenable to analysis, often for spectroscopic studies. chempap.org This strategy leverages the reactivity of the nitrophenyl furan scaffold to tag other analytes, improving their detection properties. researchgate.netchempap.org The use of reagents like 2-nitrobenzaldehyde (B1664092) (2-NBA) to derivatize nitrofuran metabolites for analysis by high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) further illustrates this principle. researchgate.netresearchgate.net
Reactions Involving the Furan Ring
The furan ring, being an electron-rich aromatic system, is susceptible to various reactions that can alter its structure and properties. chemenu.com
The furan ring is generally more reactive towards electrophiles than benzene. chemenu.com However, in this compound, the furan ring is substituted at the C2 position with the electron-withdrawing nitrophenyl group. This deactivates the ring towards electrophilic attack compared to unsubstituted furan and directs incoming electrophiles primarily to the C5 position.
Common electrophilic substitution reactions, such as bromination, can be performed on the furan ring of related derivatives. The initial electrophilic attack on the furan ring is also the key first step in more complex transformations. For example, the reaction of certain 2,5-diarylfurans containing a nitrophenyl group with trithiazyl trichloride (B1173362) proceeds via an initial electrophilic attack on a furan β-position, leading to a novel ring-opening and recyclization to form isothiazole (B42339) derivatives. rsc.org
Furan can function as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. organic-chemistry.orglibretexts.org This reaction provides a powerful method for constructing six-membered rings. libretexts.orgyoutube.com The furan moiety in this compound derivatives can participate in such cycloadditions with suitable dienophiles. For example, a derivative of the parent compound undergoes a Diels-Alder reaction with maleic anhydride (B1165640) in toluene (B28343) at 110°C, affording the corresponding cycloadduct in a 54% yield after 8 hours.
The reactivity in these cycloadditions is influenced by the electronic nature of both the furan diene and the dienophile. organic-chemistry.org The presence of the nitrophenyl group also impacts more complex cycloaddition cascades. In reactions of furan-2,3-diones with 3-(4-nitrophenyl)-2H-azirine, the strong electron-withdrawing effect of the nitrophenyl group on the azirine dictates the reaction pathway, leading exclusively to the formation of a 1:2 adduct. beilstein-journals.org Similarly, furanyl-substituted cyclopropanes can act as 4-carbon components in formal [4+2] cycloadditions with nitrosoarenes, where the furan group plays a crucial role in the transformation. rsc.org
Reactions of Substituents on the Furan or Phenyl Rings
When additional functional groups are present on either the furan or phenyl rings of the this compound scaffold, they can undergo their own characteristic reactions. A prominent example is the derivatization of 5-(4-nitrophenyl)-2-furaldehyde (B1293686), an aldehyde-substituted version of the core compound. The aldehyde group at the C5 position of the furan ring is a reactive site for condensation reactions.
This aldehyde readily reacts with various nitrogen-containing nucleophiles to form new C=N bonds, yielding products such as hydrazones and vinyl derivatives. chempap.orgmdpi.com These reactions are often used to synthesize new compounds for biological screening or to create derivatives with specific spectroscopic properties for analytical studies. chempap.org For instance, condensation with benzothiazolium salts in the presence of a catalyst produces vinylbenzothiazolium iodide derivatives in high yields. mdpi.com
Table 1: Condensation Reactions of 5-(4-Nitrophenyl)-2-furaldehyde
| Reagent | Product Type | Yield (%) | Reference |
| 3-Methyl-1,3-benzothiazolium iodide | Vinylbenzothiazolium iodide | 84% | mdpi.com |
| 3-Ethyl-1,3-benzothiazolium iodide | Vinylbenzothiazolium iodide | 79% | mdpi.com |
| Thiosemicarbazide (B42300) | Thiosemicarbazone | High | chempap.org |
| Cyanoacetylhydrazide | Cyanoacetylhydrazone | High | chempap.org |
Oxidation and Reduction of Aldehyde Groups in Furan Carbaldehydes
The aldehyde group in furan-2-carbaldehydes, such as 5-(4-nitrophenyl)furan-2-carbaldehyde, is amenable to both oxidation and reduction, providing access to key functional intermediates like carboxylic acids and alcohols.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-(4-nitrophenyl)furan-2-carboxylic acid. This transformation is a fundamental step in the synthesis of various derivatives, including esters and amides. For instance, the synthesis of 4-(5-aryl-2-furoyl)morpholines proceeds via the formation of the arylfuran-2-carboxylic acid, which is then converted to the acyl chloride before reacting with morpholine. pensoft.net The oxidation of 2-furaldehyde derivatives can be achieved using various oxidizing agents. researchgate.net
Reduction: Conversely, the aldehyde group can be readily reduced to a primary alcohol. Sodium borohydride (NaBH₄) is a common reagent for this transformation. In a study on related dihydrobenzofuran-5-carbaldehydes, NaBH₄ in a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH) was used to achieve the reduction of the aldehyde to the corresponding alcohol. semanticscholar.org This method provides a straightforward route to hydroxymethyl derivatives, which can serve as building blocks for further chemical modifications.
Condensation Reactions with Carbonyl Functionalities
The aldehyde group of 5-(4-nitrophenyl)furan-2-carbaldehyde is a key functional handle for carbon-carbon bond formation through condensation reactions with compounds containing active methylene groups. biointerfaceresearch.com These reactions, such as the Knoevenagel and Wittig reactions, are pivotal for extending the carbon framework and synthesizing a wide array of conjugated systems.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound, typically catalyzed by a weak base. 5-(4-Nitrophenyl)furan-2-carbaldehyde readily undergoes Knoevenagel condensation with various partners. For example, its reaction with malononitrile, ethyl cyanoacetate, and cyanoacetamide in boiling acetic acid in the presence of sodium acetate yields the corresponding alkenyl derivatives. biointerfaceresearch.com The use of urea (B33335) as a catalyst under microwave irradiation has also been reported as an efficient and solvent-free method for this type of condensation. banglajol.info These reactions lead to the formation of electron-deficient alkenes with potential applications in materials science and medicinal chemistry. biointerfaceresearch.comevitachem.com
Table 1: Examples of Knoevenagel Condensation Products from 5-(4-Nitrophenyl)furan-2-carbaldehyde Derivatives
| Aldehyde Derivative | Active Methylene Compound | Product | Reference |
|---|---|---|---|
| 3-[5-(4-Nitrophenyl)-furan-2-yl]pyrazole-4-carbaldehyde | Malononitrile | 2-({3-[5-(4-Nitrophenyl)-2-furyl]-1H-pyrazol-4-yl}methylene)malononitrile | biointerfaceresearch.com |
| 3-[5-(4-Nitrophenyl)-furan-2-yl]pyrazole-4-carbaldehyde | Ethyl Cyanoacetate | Ethyl 2-cyano-3-{3-[5-(4-nitrophenyl)-2-furyl]-1H-pyrazol-4-yl}acrylate | biointerfaceresearch.com |
| 3-[5-(4-Nitrophenyl)-furan-2-yl]pyrazole-4-carbaldehyde | Cyanoacetamide | 2-Cyano-3-{3-[5-(4-nitrophenyl)-2-furyl]-1H-pyrazol-4-yl}acrylamide | biointerfaceresearch.com |
Wittig Reaction: The Wittig reaction provides another powerful tool for converting the aldehyde group into an alkene. wikipedia.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent). While specific examples for the direct Wittig reaction on 5-(4-nitrophenyl)furan-2-carbaldehyde are noted, related triazole aldehydes have been shown to react with phosphorus ylides to form stilbene-like derivatives. researchgate.net The reaction has been applied to 5-(4-nitrophenyl)furan-2-carbaldehyde to react with triphenylphosphonium chloride derivatives, indicating its utility in generating complex olefinic structures connected to the furan ring. vulcanchem.com
Aminonucleophile Condensation Reactions
The electrophilic carbon atom of the aldehyde group in 5-(4-nitrophenyl)furan-2-carbaldehyde readily reacts with various nitrogen-containing nucleophiles (aminonucleophiles) to form imine derivatives such as hydrazones, semicarbazones, and oximes. biointerfaceresearch.com These reactions are typically straightforward condensations, often carried out in solvents like ethanol, and sometimes catalyzed by a few drops of acid. chempap.org
The resulting hydrazones, in particular, have been a subject of significant synthetic interest. mdpi.com The condensation of 5-(4-nitrophenyl)-2-furaldehyde with a variety of hydrazides (e.g., benzene carboxylic and pyridine (B92270) carboxylic acid hydrazides) and substituted hydrazines has been extensively studied. chempap.orgmdpi.com These reactions yield stable, crystalline products, often in high yields. chempap.org For example, condensation with thiosemicarbazide and semicarbazide (B1199961) hydrochloride produces the corresponding thiosemicarbazone and semicarbazone, respectively. chempap.org Similarly, reaction with hydroxylamine (B1172632) leads to the formation of the corresponding oxime. biointerfaceresearch.com
Table 2: Products from Aminonucleophile Condensation with 5-(4-Nitrophenyl)furan-2-carbaldehyde
| Aminonucleophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Thiosemicarbazide | Boiling ethanol, 2 hours | Thiosemicarbazone | chempap.org |
| 5-Cyanoacetylhydrazide | Boiling ethanol | Cyanoacetylhydrazone | chempap.org |
| Semicarbazide hydrochloride | Ethanol, reflux | Semicarbazone | chempap.org |
| Hydrazides, (Thio)semicarbazides, Hydroxylamine | Acetic acid, heating | Hydrazones, (Thio)semicarbazones, Oximes | biointerfaceresearch.com |
Development of Novel Analogues via Functional Group Interconversions
The development of novel analogues of this compound is often achieved through functional group interconversions (FGI), which involve the transformation of one functional group into another. vanderbilt.edu These strategies allow for the structural diversification of the parent molecule, enabling the exploration of structure-activity relationships.
A key strategy involves the modification of the aldehyde group in 5-(4-nitrophenyl)furan-2-carbaldehyde. As previously discussed, its oxidation to a carboxylic acid is a common FGI. pensoft.net This carboxylic acid serves as a versatile intermediate. For example, it can be converted to an acyl chloride, which then reacts with amines, such as morpholine, to yield the corresponding amides (4-(5-aryl-2-furoyl)morpholines). pensoft.net
Another important FGI is the transformation of the aldehyde into various heterocyclic systems. The condensation reactions described earlier (e.g., with hydrazides or active methylene compounds) are themselves examples of FGI that lead to new classes of compounds with different properties. biointerfaceresearch.com For instance, the reaction of 5-(aryl)furan-2-carboxaldehydes with hippuric acid yields azlactone derivatives, which are themselves useful synthetic intermediates. mdpi.com
Furthermore, the nitro group on the phenyl ring represents another site for functional group interconversion. While not detailed in the provided sources for this specific molecule, the reduction of an aromatic nitro group to an amine is a standard transformation in organic synthesis. This would provide access to 2-(4-aminophenyl)furan derivatives, significantly altering the electronic properties of the molecule and opening up further derivatization possibilities, such as diazotization or acylation of the newly formed amino group.
Spectroscopic and Diffraction Techniques for Advanced Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(4-nitrophenyl)furan, ¹H and ¹³C NMR, along with two-dimensional methods, offer a comprehensive map of its proton and carbon skeletons.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides information on the chemical environment, number, and connectivity of protons. The spectrum is characterized by signals corresponding to the protons on both the furan (B31954) and the nitrophenyl rings.
The protons of the 4-nitrophenyl group typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The electron-withdrawing nature of the nitro group significantly deshields the aromatic protons. The two protons ortho to the nitro group (H-3' and H-5') are expected to resonate at a lower field (higher ppm) compared to the two protons meta to the nitro group (H-2' and H-6'). For a closely related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, these protons appear as doublets at approximately 8.31 ppm and 8.04 ppm, respectively, with a coupling constant (J) of around 9.0 Hz. mdpi.com A similar pattern is anticipated for this compound.
The furan ring protons also exhibit distinct signals. In 2-substituted furans, the proton at the C5 position (H-5) typically appears at the lowest field of the furan protons. rsc.orgresearchgate.net The protons at the C3 and C4 positions (H-3 and H-4) resonate at higher fields and are coupled to each other. rsc.org For instance, in 5-(4-nitrophenyl)furan-2-carboxylic acid, the furan protons appear as doublets at 7.44 ppm and 7.37 ppm with a smaller coupling constant of about 3.7 Hz. mdpi.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3', H-5' (Aromatic) | ~8.2-8.3 | Doublet (d) | ~9.0 |
| H-2', H-6' (Aromatic) | ~7.8-8.0 | Doublet (d) | ~9.0 |
| H-5 (Furan) | ~7.4-7.6 | Doublet of doublets (dd) | ~1.8, 0.8 |
| H-3 (Furan) | ~7.0-7.2 | Doublet of doublets (dd) | ~3.5, 0.8 |
| H-4 (Furan) | ~6.5-6.7 | Doublet of doublets (dd) | ~3.5, 1.8 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each carbon atom appears as a single line, simplifying the analysis. careerendeavour.com
For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The chemical shifts are influenced by the hybridization and the electronic environment of the carbons. oregonstate.educompoundchem.com Aromatic and furan carbons typically resonate in the range of 100-160 ppm. libretexts.orgwisc.edu
The carbon atom attached to the nitro group (C-4') is expected to be significantly deshielded, appearing at a low field (around 147-148 ppm). mdpi.com Similarly, the carbon atoms of the furan ring attached to the nitrophenyl group (C-2) and the oxygen atom (C-5) will also be deshielded. mdpi.com In the related 5-(4-nitrophenyl)furan-2-carboxylic acid, the furan carbons C-2 and C-5 resonate at approximately 146.2 ppm and 154.2 ppm, respectively. mdpi.com The other carbons of the nitrophenyl and furan rings will appear at characteristic shifts within the aromatic region. mdpi.comrsc.orgnih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Furan, attached to Ar) | ~153-155 |
| C-5 (Furan) | ~144-146 |
| C-3 (Furan) | ~110-112 |
| C-4 (Furan) | ~112-114 |
| C-1' (Aromatic, attached to Furan) | ~134-136 |
| C-2', C-6' (Aromatic) | ~124-126 |
| C-3', C-5' (Aromatic) | ~125-127 |
| C-4' (Aromatic, attached to NO₂) | ~147-149 |
Two-Dimensional (2D) NMR Correlation Spectroscopy (COSY, HSQC, HMBC, DEPT)
2D NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the furan ring (H-3 with H-4, H-4 with H-5) and on the nitrophenyl ring (H-2'/H-6' with H-3'/H-5').
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity between different parts of the molecule. Key correlations would include the one between the furan proton H-3 and the aromatic carbon C-1', and between the aromatic protons H-2'/H-6' and the furan carbon C-2, confirming the link between the two rings.
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments help distinguish between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show positive signals for all CH carbons (the seven protons in the molecule) and would show no signals for the quaternary carbons (C-2, C-1', and C-4').
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the nitro group, the furan ring, and the aromatic system. researchgate.net
Nitro Group (NO₂) Vibrations : The most prominent peaks for a nitroaromatic compound are the asymmetric and symmetric stretching vibrations of the N-O bonds. orgchemboulder.comspectroscopyonline.com These typically appear as two strong bands. researchgate.net The asymmetric stretch is found in the region of 1550-1475 cm⁻¹, while the symmetric stretch occurs between 1360-1290 cm⁻¹. orgchemboulder.com
Aromatic and Furan C-H Stretching : The stretching vibrations for C-H bonds on both the furan and benzene rings are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). globalresearchonline.netyoutube.com
Aromatic and Furan Ring Vibrations : C=C stretching vibrations within the aromatic and furan rings typically result in several bands in the 1625-1400 cm⁻¹ region. researchgate.net The furan ring also exhibits characteristic C-O-C stretching vibrations, often found in the 1280-1000 cm⁻¹ range. researchgate.netudayton.edu
C-H Out-of-Plane Bending : The out-of-plane bending vibrations for the C-H bonds provide information about the substitution pattern. For the 1,4-disubstituted phenyl ring, a strong band is expected in the 860-800 cm⁻¹ region. spectroscopyonline.com Furan C-H out-of-plane bends also appear in the fingerprint region. globalresearchonline.net
Table 3: Characteristic FTIR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic & Furan |
| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic & Furan Ring |
| ~1530 | Asymmetric NO₂ Stretch | Nitro Group |
| ~1350 | Symmetric NO₂ Stretch | Nitro Group |
| ~1250-1020 | =C-O-C= Stretch | Furan Ring |
| ~850 | C-H Out-of-Plane Bend | 1,4-disubstituted Aromatic |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk For this compound (C₁₀H₇NO₃), the calculated exact molecular mass is 189.0426 g/mol .
In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 189. The fragmentation pattern provides further structural confirmation. libretexts.org Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group and related fragments. wikipedia.org
Key expected fragments include:
Loss of NO₂ : A significant peak would be expected at m/z 143 [M - 46]⁺, corresponding to the loss of a nitro radical (•NO₂).
Loss of NO and CO : Sequential loss of a nitric oxide radical (•NO) followed by carbon monoxide (CO) is a common pathway for nitroarenes. This would lead to peaks at m/z 159 [M - 30]⁺ and then m/z 131 [M - 30 - 28]⁺.
Furan Ring Fragmentation : The furan ring itself can undergo fragmentation. ed.ac.uk
Phenyl Cation : A peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), may also be observed.
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its major fragments with high accuracy, as has been done for related compounds. mdpi.com
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 189 | Molecular Ion [M]⁺˙ | [C₁₀H₇NO₃]⁺˙ |
| 159 | [M - NO]⁺ | [C₁₀H₇O₂]⁺ |
| 143 | [M - NO₂]⁺ | [C₁₀H₇O]⁺ |
| 115 | [C₉H₇]⁺ or [C₈H₃O]⁺ | [C₉H₇]⁺ / [C₈H₃O]⁺ |
| 77 | Phenyl Cation | [C₆H₅]⁺ |
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon the absorption of ultraviolet or visible light.
UV-Vis spectroscopy is used to study the electronic transitions in molecules containing chromophores. The spectrum reveals the wavelengths at which the molecule absorbs light, which is related to the energy of these transitions. The presence of conjugated π-systems in this compound, encompassing both the furan and nitrophenyl rings, is expected to give rise to characteristic absorption bands.
Detailed Research Findings: A specific, experimentally recorded UV-Vis spectrum for this compound is not available in the surveyed literature. However, the electronic absorption properties can be inferred by considering the spectra of its constituent chromophores: furan and 4-nitrophenol. Furan itself exhibits a strong absorption band around 200-220 nm. 4-Nitrophenol shows two main absorption bands, one around 317 nm and another more intense band at lower wavelengths.
The conjugation of the furan ring with the nitrophenyl system in this compound is expected to result in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the individual components. This is due to the extended π-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Therefore, one would anticipate significant absorption in the UV region, likely extending towards the visible part of the spectrum, which would be characteristic of a π → π* transition within the conjugated system.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-crystal X-ray diffraction analysis provides definitive information on bond lengths, bond angles, and torsion angles, thereby revealing the precise conformation of the molecule in the solid state. Furthermore, it elucidates the packing of molecules within the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking.
Detailed Research Findings: While a crystal structure for this compound has not been reported, a detailed single-crystal X-ray diffraction study has been conducted on the closely related compound, 2-(4-Nitrophenyl)-5-phenylfuran. nih.gov The findings from this study provide a valuable model for predicting the structural features of this compound.
In the crystal structure of 2-(4-Nitrophenyl)-5-phenylfuran, the molecule is nearly planar, with a very small dihedral angle between the furan and the nitrophenyl rings. This planarity is indicative of significant electronic delocalization across the molecular framework. The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds and significant π-π stacking interactions between the aromatic rings of neighboring molecules.
By analogy, it is highly probable that this compound would also adopt a largely planar conformation to maximize π-conjugation. The crystal packing would likely be influenced by similar intermolecular forces, including potential C-H···O interactions involving the furan oxygen and the nitro group oxygens, as well as π-π stacking between the aromatic rings.
Table 3: Crystallographic Data for the Analogous Compound 2-(4-Nitrophenyl)-5-phenylfuran nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.3213 (15) |
| b (Å) | 16.290 (3) |
| c (Å) | 10.904 (2) |
| β (°) | 100.81 (3) |
| Volume (ų) | 1277.3 (4) |
Note: This data is for the analogous compound 2-(4-Nitrophenyl)-5-phenylfuran and is presented to illustrate the type of information obtained from an SC-XRD experiment.
Computational and Theoretical Investigations of 2 4 Nitrophenyl Furan
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods are used to determine the electronic distribution, molecular orbital energies, and reactivity parameters.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has become a primary method in quantum chemistry for its favorable balance between computational cost and accuracy. youtube.com It is widely used for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. youtube.comresearchgate.net The process is iterative: starting with an initial guess of the molecular geometry, the electronic Schrödinger equation is solved to calculate the energy and forces on the atoms. The atomic positions are then adjusted to lower the energy, and the process is repeated until a stationary point is reached. youtube.com
Semi-Empirical Methods (AM1, PM3, PM6, PM7, RM1) for Initial Geometries and Trends
Semi-empirical quantum chemistry methods offer a faster, albeit less accurate, alternative to ab initio methods like DFT. ucsb.edu These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. ucsb.edu Methods such as Austin Model 1 (AM1) and Parametric Method 3 (PM3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. ucsb.eduuni-muenchen.de
These methods are particularly useful for obtaining initial geometries of large molecules that can then be refined using more rigorous methods like DFT. ucsb.edu They are also employed in computational screening and for studying trends in reactivity or properties across a series of similar compounds. ucsb.edu AM1 and PM3 differ in their parameterization strategy; PM3 was parameterized to reproduce a wider range of molecular properties and is often slightly more accurate for thermochemical predictions. ucsb.edunih.gov While both methods have known limitations, such as difficulties in describing hydrogen bonds in the case of AM1, they remain valuable for preliminary computational analyses. ucsb.edunih.gov Later developments like PM6 and PM7 have expanded the range of elements and improved accuracy by fitting to a much larger set of experimental data. nih.gov
Table 1: Comparison of Common Semi-Empirical Methods
| Method | Underlying Approximation | Key Features |
|---|---|---|
| AM1 | NDDO | Improvement over MNDO; known deficiencies in describing hydrogen bonds. ucsb.edu |
| PM3 | NDDO | Re-parameterization of AM1 using a larger set of molecular properties. ucsb.edunih.gov |
| PM6 | NDDO | Further refinement with more parameters and a larger training dataset. nih.gov |
| RM1 | NDDO | A re-parameterization of AM1, particularly for organic molecules. nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
Torsional Barriers and Rotational Isomerism of the Nitrophenyl-Furan Bond
The rotation around single bonds, particularly those connecting two aromatic rings, is a key factor in molecular conformation. This rotation is not entirely free but is hindered by a torsional energy barrier. The height of this barrier is influenced by steric hindrance, electrostatic interactions, and quantum effects like hyperconjugation. nih.gov
In biaryl systems, the torsional barrier determines the degree of twisting between the rings and influences the extent of π-conjugation. Computational methods, especially DFT, have been benchmarked and proven effective in calculating these rotational barriers. For conjugated systems involving furan (B31954) and thiophene (B33073) oligomers, torsional profiles reveal distinct energy minima corresponding to syn and anti conformations. nih.gov The barrier to rotation is a critical parameter that can be computationally determined by performing a series of constrained geometry optimizations where the dihedral angle of interest is systematically varied. biorxiv.org While the specific torsional barrier for the nitrophenyl-furan bond in 2-(4-Nitrophenyl)furan has not been reported in the provided sources, studies on similar biaryl systems suggest that it is a critical determinant of the molecule's preferred conformation. nih.gov
Planarity and Dihedral Angles of Aromatic Rings
The degree of planarity in molecules containing multiple aromatic rings is described by the dihedral angle between the planes of the rings. A smaller dihedral angle allows for greater π-electron delocalization between the rings, affecting the molecule's electronic and optical properties.
Experimental data from X-ray crystallography provides precise measurements of these angles in the solid state. For the closely related compound, 2-(4-Nitrophenyl)-5-phenylfuran, the molecular skeleton is observed to be nearly planar, with a small dihedral angle of 2.73° between the two aromatic rings. nih.gov Computational studies on other nitrophenyl derivatives show a range of dihedral angles, which are influenced by the nature and position of substituents that can cause steric hindrance. For example, N-(2-nitrophenyl)maleimide exhibits large dihedral angles of 73.94° and 55.02° in its two conformers due to steric repulsion, whereas a chalcone (B49325) derivative is nearly planar. researchgate.netiucr.org DFT calculations have been shown to reproduce experimentally determined dihedral angles with good accuracy, providing insight into the conformational preferences of such molecules. nih.gov
Table 2: Dihedral Angles in Selected Nitrophenyl Derivatives
| Compound | Dihedral Angle (°) | Method |
|---|---|---|
| 2-(4-Nitrophenyl)-5-phenylfuran | 2.73 | X-ray Diffraction nih.gov |
| 2'-(2-nitrophenyl)-4H-chromen-4-one | 50.73 | X-ray Diffraction nih.gov |
| N-(2-nitrophenyl)maleimide (Conformer A) | 73.94 | X-ray Diffraction iucr.org |
| N-(2-nitrophenyl)maleimide (Conformer B) | 55.02 | X-ray Diffraction iucr.org |
Intermolecular Interactions and Crystal Packing Analysis
In the solid state, molecules arrange themselves into a crystal lattice stabilized by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting crystal morphology and material properties.
The crystal packing of 2-(4-Nitrophenyl)-5-phenylfuran, a structurally similar molecule, is consolidated by weak C-H···O hydrogen bonds and π-π stacking interactions. nih.gov The π-π interactions are characterized by short centroid-centroid distances between the aromatic rings (3.681 Å) and between the aromatic and furan rings (3.811 Å) of adjacent molecules. nih.gov Such interactions are common in aromatic compounds and play a significant role in the stability of the crystal structure. researchgate.net
Computational tools like Hirshfeld surface analysis and energy framework analysis are used to visualize and quantify these non-covalent interactions. mdpi.com Hirshfeld analysis maps the regions of close contact between molecules, while energy framework calculations can quantify the electrostatic, dispersion, and repulsion components of the interaction energies between molecular pairs. mdpi.comias.ac.in These analyses provide a detailed picture of the forces governing the crystal packing, highlighting the dominant interactions responsible for the supramolecular architecture. mdpi.com Molecular dynamics (MD) simulations can also be employed to study the interactions and arrangement of molecules in both solvent and solid phases. mdpi.com
Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is instrumental in understanding the packing of molecules and the nature of the non-covalent forces that govern the supramolecular architecture. For this compound, this analysis would map the regions of close contact between neighboring molecules.
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. The surface is typically colored to represent different properties, such as the normalized contact distance (dnorm), which highlights regions of intermolecular contact. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions.
Based on analyses of structurally related compounds, the expected contributions of various intermolecular contacts for this compound are summarized in the table below. nih.govnih.goviucr.org The dominant interactions are typically O···H/H···O contacts, indicative of hydrogen bonding, and H···H contacts, which represent van der Waals forces. nih.govnih.goviucr.org
| Intermolecular Contact | Expected Percentage Contribution |
| O···H/H···O | ~35-45% |
| H···H | ~25-35% |
| C···H/H···C | ~10-20% |
| C···C | ~5-10% |
| O···C/C···O | ~3-7% |
| N···O/O···N | ~1-3% |
This table presents hypothetical data for this compound based on findings for structurally similar compounds.
Hydrogen Bonding Networks in Crystalline Structures
In the crystalline state, molecules of this compound are expected to be linked by a network of weak intermolecular hydrogen bonds. nih.govnih.gov The nitro group is a strong hydrogen bond acceptor, while the C-H bonds of the furan and phenyl rings can act as weak hydrogen bond donors.
The primary hydrogen bonding interactions would likely be of the C-H···O type, where a hydrogen atom from a phenyl or furan ring of one molecule interacts with an oxygen atom of the nitro group of an adjacent molecule. nih.govnih.gov These interactions, although individually weak, can collectively play a significant role in stabilizing the crystal structure.
| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) |
| C-H···O | Phenyl C-H, Furan C-H | Nitro O | 2.2 - 2.8 |
This table presents expected hydrogen bonding parameters for this compound.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. researchgate.netnih.govmdpi.com For this compound, DFT calculations can be employed to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
To predict vibrational spectra (IR and Raman), the molecular geometry is first optimized to find its lowest energy conformation. Then, the vibrational frequencies and their corresponding intensities are calculated. These theoretical spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. ias.ac.inresearchgate.net For instance, the characteristic stretching frequencies of the C-NO2, C=C, and C-O-C bonds can be accurately predicted.
Similarly, NMR chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts are then compared to a reference compound (e.g., tetramethylsilane) to obtain values that can be directly correlated with experimental spectra. These predictions are valuable for confirming the molecular structure and for interpreting complex experimental NMR data.
| Spectroscopic Property | Computational Method | Predicted Parameters |
| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP/6-311G(d,p)) | Wavenumber (cm-1), Intensity |
| NMR Chemical Shifts | DFT/GIAO | Chemical Shift (ppm) |
This table outlines the computational approaches for predicting the spectroscopic properties of this compound.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (General Methodological Application)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. aimspress.commdpi.comdigitaloceanspaces.comjchemlett.comresearchgate.net
In the context of this compound and related compounds, QSAR/QSPR models can be developed to predict various endpoints. The general methodology involves the following steps:
Data Set Collection: A dataset of compounds with known activities or properties is compiled. For this compound, this could include a series of substituted nitrophenylfuran derivatives.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as constitutional, topological, geometrical, and electronic properties.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity or property.
Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques.
For nitrofuran derivatives, QSAR studies have been employed to predict their antimicrobial or cytotoxic activities. aimspress.comresearchgate.net Descriptors such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), dipole moment, and various topological indices have been found to be important in these models. mdpi.com QSPR models can be used to predict physicochemical properties like solubility, melting point, or chromatographic retention times.
| QSAR/QSPR Step | Description |
| 1. Data Collection | Gathering a set of molecules with measured biological activity or physical properties. |
| 2. Descriptor Calculation | Computing numerical values that represent the chemical structure and properties of the molecules. |
| 3. Model Building | Using statistical methods to create an equation relating descriptors to the activity/property. |
| 4. Model Validation | Testing the model's ability to make accurate predictions for new molecules. |
This table provides a general overview of the QSAR/QSPR methodology applicable to this compound.
Advanced Applications and Material Science Prospects of 2 4 Nitrophenyl Furan Derivatives
Role as Synthetic Precursors and Scaffolds
Furan (B31954) and its derivatives are recognized as important building blocks in organic chemistry, valued for their stability, accessibility, and the ease with which they can be functionalized. hud.ac.uk They serve as foundational scaffolds for a wide array of more complex molecules. hud.ac.ukresearchgate.net The introduction of a 4-nitrophenyl substituent significantly modulates the chemical reactivity of the furan ring, expanding its utility in synthetic chemistry.
The 2-(4-nitrophenyl)furan scaffold is a valuable starting material for the synthesis of more elaborate heterocyclic structures. The furan moiety itself can be readily functionalized, and the nitro group can be chemically transformed, providing multiple pathways for molecular elaboration.
Research has demonstrated that substituted furan-2-carboxaldehydes, which are structurally related to this compound, serve as reactive centers for various condensation reactions. jocpr.commdpi.com For instance, the Claisen-Schmidt condensation of 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde (B448439) with substituted triazole ketones has been used to prepare a series of chalcone (B49325) derivatives, which are precursors to other heterocyclic systems. jocpr.com This highlights the role of the nitrophenyl-substituted furan core as a reliable building block.
Furthermore, the nitro group on the phenyl ring can be reduced to an amine. This transformation opens up numerous possibilities for subsequent reactions, such as the formation of Schiff bases or amides, allowing for the integration of the 2-phenylfuran (B99556) unit into larger, more complex heterocyclic frameworks.
The reactivity of the furan ring in this compound is influenced by the strong electron-withdrawing nature of the nitro group. This electronic effect is crucial in directing cycloaddition reactions, as seen in the behavior of related nitrofurans.
Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are often synthesized through cycloaddition reactions, with the Diels-Alder reaction being a primary tool. nih.gov Furan derivatives are frequently employed as dienes in these reactions to construct larger aromatic systems. researchgate.netnih.gov
The presence of a strong electron-withdrawing group, such as a nitro group, can alter the typical reactivity of the furan ring. While furans generally act as dienes, α-nitrofurans have been shown to function as efficient dienophiles in Diels-Alder reactions under thermal conditions. This reactivity is attributed to the nitro group inducing a favorable electronic configuration for cycloaddition to occur on the nitrated double bond. These reactions lead to the formation of bicyclic adducts that can serve as intermediates for the synthesis of polycyclic aromatic systems through subsequent aromatization steps.
The general strategy involves a Diels-Alder reaction followed by a dehydration or other elimination step to generate the aromatic ring. This furan-to-aromatic strategy is a key method for preparing bio-based aromatic compounds. nih.gov The specific reactivity of this compound in such transformations would be governed by the electronic interplay between the furan ring and the nitrophenyl substituent, making it a potentially valuable precursor for tailored polycyclic aromatic structures.
Applications in Polymeric Materials and Modified Systems
Furan-based monomers are of significant interest for creating sustainable, bio-based polymers. researchgate.netmdpi.com The furan ring can be incorporated into polymer backbones to impart specific thermal and mechanical properties. researchgate.net Derivatives of furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are common starting points for producing furan-containing polyesters and other polymers through step-growth polymerization. core.ac.uk
While specific studies on the homopolymerization of this compound are not extensively documented, its structure suggests potential as a monomer. It has been identified as a potential organic monomer for the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with ordered structures. The rigid, planar nature of the furan-phenyl linkage would be advantageous in forming well-defined, porous networks.
The polymerization of furan derivatives can proceed through various mechanisms, including acid-catalyzed electrophilic addition. imp.kiev.ua The electronic properties of the substituents on the furan ring influence the rate and feasibility of such polymerizations. imp.kiev.ua
Catalytic Applications and Modifying Agents
The application of furan derivatives in catalysis often involves their use as ligands that coordinate with metal centers to form active catalytic complexes. hud.ac.uk The oxygen atom in the furan ring and the potential for functionalization make them versatile ligands. While direct catalytic applications of this compound itself are not well-established, its structural motifs are relevant to the design of catalytic systems.
Metal complexes involving heterocyclic ligands are widely explored for their catalytic activity in organic transformations and polymerization reactions. nih.gov For example, transition metal complexes with ligands containing nitrogen and oxygen donor atoms are used in a variety of catalytic processes. science.govrsc.org The this compound molecule, particularly after reduction of the nitro group to an amine, could serve as a bidentate ligand, coordinating to a metal center through the furan's oxygen and the amino group's nitrogen. The electronic properties of such a ligand, tuned by the phenylfuran scaffold, could influence the activity and selectivity of the resulting metal catalyst.
Non-noble metal catalysts, such as those based on iron, cobalt, nickel, or copper, are gaining attention for biomass valorization, including the transformation of furan derivatives. frontiersin.org The development of new ligands is crucial for advancing the efficacy of these catalysts.
Exploration in Organic Electronic Materials
Furan-containing π-conjugated molecules are an emerging class of organic semiconductors. researchgate.net The furan ring is incorporated into molecular designs to modulate photophysical, electrochemical, and charge transport properties. researchgate.net These materials have shown potential in various organic electronic devices due to properties like high solubility, strong fluorescence, and good charge carrier mobility. researchgate.netnih.gov
The donor-acceptor (D-A) architecture is a cornerstone of modern organic electronic material design. In this compound, the furan ring acts as an electron donor and the nitrophenyl group as a strong electron acceptor. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical process for materials used in nonlinear optics and optoelectronics.
The favorable electronic and optical properties of furan-based materials make them promising candidates for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). researchgate.net Furan-based chromophores often exhibit fluorescence, a prerequisite for emissive layers in OLEDs. Research on furan-cored luminogens with aggregation-induced emission (AIE) characteristics has shown that furan-based materials can be superior to their thiophene (B33073) analogues in terms of fluorescence, chromism, and charge transport, leading to high-performance OLEDs. researchgate.netnih.gov
The rigid and planar structure of the furan ring can facilitate beneficial intermolecular interactions, such as π-π stacking, which is important for efficient charge transport in OFETs. Both p-type and n-type furan-based semiconductors have been developed, demonstrating their versatility for transistor applications. researchgate.net While devices based specifically on this compound have not been extensively reported, its inherent donor-acceptor structure makes it a molecule of interest for fundamental studies and a building block for more complex semiconductors for OLED and OFET applications. researchgate.net
Electron Transport and Hole-Blocking Properties
The unique electronic architecture of this compound, which combines an electron-donating furan ring with a strongly electron-withdrawing nitrophenyl group, makes its derivatives promising candidates for use in organic electronic devices. This structure facilitates a significant intramolecular charge transfer (ICT) character, which is a key attribute for materials designed for electron transport and hole-blocking applications in devices like Organic Light-Emitting Diodes (OLEDs).
In a typical OLED, the efficiency and longevity are highly dependent on the balanced injection and transport of charge carriers—electrons from the cathode and holes from the anode—to ensure they recombine effectively within the emissive layer. researchgate.netjmaterenvironsci.com However, in many organic materials, hole mobility is significantly higher than electron mobility, leading to an imbalance of charge carriers. researchgate.net This imbalance can cause the recombination zone to shift towards the cathode, allowing excess holes to reach the cathode without recombining, which reduces device efficiency and can lead to degradation. researchgate.netresearchgate.net
To mitigate this, a hole-blocking layer (HBL) is often inserted between the emissive layer and the electron transport layer (ETL). The primary function of an HBL is to confine holes within the emissive layer, preventing their migration to the ETL/cathode. researchgate.net An effective HBL must possess a high highest occupied molecular orbital (HOMO) energy level to create a barrier for holes, while also exhibiting efficient electron transport to allow electrons to pass through to the emissive layer. noctiluca.eu
Derivatives of this compound are theoretically well-suited for these roles. The strong electron-accepting nature of the nitro group can lead to low-lying lowest unoccupied molecular orbital (LUMO) energy levels, which is favorable for electron injection and transport. Concurrently, the molecular structure can be tailored to establish a high HOMO level, creating the necessary energy barrier to block holes. The inherent rigidity and planarity of the furan ring can promote effective intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. While specific experimental data on this compound itself as an HBL is limited, the fundamental properties of donor-acceptor chromophores are central to the design of modern charge transport materials. researchgate.net
The table below outlines the ideal characteristics for materials intended for use in electron transport and hole-blocking layers in OLEDs, properties that this compound derivatives are being investigated to meet.
| Property | Desired Characteristic for ETL/HBL | Rationale |
| LUMO Energy Level | Low (e.g., 2.5 - 3.0 eV) | Facilitates efficient electron injection from the cathode. |
| HOMO Energy Level | High (e.g., >6.0 eV) | Creates a significant energy barrier to block the passage of holes. |
| Electron Mobility | High (e.g., >10⁻⁶ cm²/Vs) | Ensures efficient transport of electrons towards the emissive layer. |
| Triplet Energy (ET) | High | Prevents the quenching of excitons in the emissive layer, particularly in phosphorescent OLEDs. |
| Glass Transition Temp (Tg) | High | Ensures morphological stability and longevity of the device during operation. |
| Film-Forming Ability | Good | Allows for the formation of uniform, pinhole-free thin films necessary for device fabrication. |
Development of Advanced Analytical Reagents through Derivatization
The distinct electronic and photophysical properties of the this compound scaffold make it an excellent platform for the development of advanced analytical reagents. Through targeted derivatization, the core molecule can be transformed into highly sensitive and selective chemosensors for various analytes. The strong intramolecular charge transfer (ICT) characteristic, arising from the donor furan ring and the acceptor nitrophenyl group, is particularly useful for designing colorimetric and fluorescent probes. researchgate.net
A notable example is the development of a novel chemosensor for the dual-channel detection of mercury ions (Hg²⁺). In this work, a derivative incorporating the 5-(4-nitrophenyl)-2-furan moiety was synthesized. researchgate.net The sensing mechanism relies on the interaction between the sensor molecule and mercury ions, which disrupts or blocks the ICT process within the sensor. This disruption leads to observable changes in its optical properties, such as a shift in absorption wavelength (colorimetric response) or a change in fluorescence intensity (fluorometric response). This allows for the qualitative and quantitative detection of the target ion. researchgate.net
The research demonstrated that the chemosensor could selectively detect Hg²⁺ ions with high sensitivity. The characteristics of this this compound-based sensor are summarized in the table below.
| Parameter | Value / Observation | Reference |
| Target Analyte | Mercury Ions (Hg²⁺) | researchgate.net |
| Sensing Group | 5-(4-Nitrophenyl)-2-furan | researchgate.net |
| Sensing Mechanism | Blocked Intramolecular Charge Transfer (ICT) | researchgate.net |
| Detection Method | Dual-channel (Colorimetric and Fluorescent) | researchgate.net |
| Selectivity | High selectivity for Hg²⁺ over other common ions | researchgate.net |
Another significant derivatization strategy involves using nitrophenyl-furan aldehydes to synthesize chalcones. Chalcones are α,β-unsaturated ketones that possess a delocalized π-electron system spanning two aromatic rings and a carbonyl group. researchgate.netjocpr.com This extensive conjugation often imparts potent biological activities and interesting optical properties. By reacting a this compound derivative, such as 5-(4-nitrophenyl)furfural, with various acetophenones, a library of novel chalcones can be produced. nih.govjocpr.com These chalcone derivatives can serve as versatile platforms for developing new analytical tools, including electrochemical sensors, due to their redox activity and ability to be functionalized further. researchgate.net
The derivatization of this compound into specialized molecules like chemosensors and chalcones highlights its utility as a building block in analytical chemistry, enabling the creation of reagents for detecting environmentally and biologically important substances. researchgate.netjocpr.com
Future Research Directions and Unexplored Avenues
Novel Synthetic Pathways and Mechanistic Elucidation
The development of new synthetic methods for 2-aryl-furans is a dynamic area of research, with a strong emphasis on transition-metal-catalyzed cross-coupling reactions. While traditional methods like the Paal-Knorr and Feist-Bénary syntheses provide fundamental routes to the furan (B31954) core, modern catalysis offers greater efficiency, substrate scope, and functional group tolerance. organic-chemistry.orgorganic-chemistry.orgyoutube.com Future explorations are likely to concentrate on refining these catalytic systems and elucidating their reaction mechanisms.
Palladium-catalyzed reactions such as the Suzuki, Stille, and Heck couplings have become indispensable tools for forming the crucial aryl-furan bond. semanticscholar.orgwikipedia.orgrsc.org Research into the synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid, a closely related compound, has demonstrated the utility of the Suzuki coupling between a furan-based boronic acid or ester and a nitrophenyl halide. mdpi.com Similarly, the Stille reaction, which couples an organotin compound with an organic halide, offers a versatile pathway, though the toxicity of tin reagents is a drawback. wikipedia.orgorganic-chemistry.orglibretexts.org The Heck reaction provides another avenue, coupling aryl halides with alkenes to construct complex molecular architectures. rsc.orgorganic-chemistry.orglibretexts.org
Future work will likely focus on:
Domino and Cascade Reactions: Developing one-pot cascade transformations that combine multiple reaction steps, such as a Pd-catalyzed cyclization/coupling, to build highly substituted furans from simple precursors, thereby improving atom economy and reducing waste. nih.gov
Catalyst Development: Designing more active and stable palladium catalysts, including those with advanced phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, to improve reaction yields, lower catalyst loadings, and expand the substrate scope to less reactive coupling partners like aryl chlorides. nih.govresearchgate.net
Mechanistic Studies: Employing detailed kinetic analysis and computational modeling to unravel the intricate mechanisms of these catalytic cycles. acs.orgresearchgate.net Understanding the oxidative addition, transmetalation, and reductive elimination steps is crucial for optimizing reaction conditions and overcoming challenges like competing side reactions. libretexts.orgacs.org For instance, mechanistic studies on palladium-catalyzed desulfinative cross-coupling reactions provide insights that can be applied to other coupling methodologies. acs.org
Advanced Spectroscopic Characterization Techniques
While standard spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry are essential for routine characterization, future research will increasingly rely on more advanced techniques to gain deeper insights into the precise three-dimensional structure and solid-state packing of 2-(4-nitrophenyl)furan and its derivatives. mdpi.comrsc.orgresearchgate.net
Single-Crystal X-ray Diffraction (SC-XRD) stands out as the definitive method for determining the atomic arrangement in a crystalline solid. carleton.eduanton-paar.com It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the material's properties. carleton.edu For example, the SC-XRD analysis of a related compound, 2-(4-nitrophenyl)-5-phenylfuran, revealed a nearly planar molecular skeleton and identified weak intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions that govern the crystal packing. nih.gov Such detailed structural information is invaluable for designing materials with specific electronic or optical properties.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₁NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.3213 (15) |
| b (Å) | 16.290 (3) |
| c (Å) | 10.904 (2) |
| β (°) | 100.81 (3) |
| Volume (ų) | 1277.3 (4) |
| Dihedral Angle (Aromatic Rings) | 2.73 (7)° |
| π–π Stacking Distance (Å) | 3.681 (3) |
Future research should aim to obtain high-quality single crystals of this compound itself to precisely map its molecular geometry and intermolecular forces, providing a foundational dataset for computational models and structure-property relationship studies. springernature.com
Integration of Computational Design with Experimental Synthesis
The synergy between computational chemistry and experimental synthesis is a powerful strategy for accelerating the discovery of new molecules with desired functionalities. Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide profound insights into electronic structure, reaction energetics, and spectroscopic properties before a single experiment is conducted.
Unexplored avenues in this area include:
Mechanism Prediction: Using DFT to model the reaction energy profiles of potential synthetic pathways. For instance, computational studies have been used to elucidate the Gibbs free-energy profile for the oxidative aromatization of dihydrofurans, a key step in some furan syntheses, revealing the favorability of a hydride transfer mechanism. nih.gov This predictive power can help chemists select the most promising reaction conditions and avoid unproductive routes.
Property-Driven Design: Computationally screening virtual libraries of this compound derivatives to identify candidates with optimized electronic properties. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the electronic band gap, which is a crucial parameter for applications in organic electronics. researchgate.net This allows researchers to tailor molecular structures to achieve specific charge-transport or optical characteristics.
Spectroscopic Correlation: Predicting spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) and comparing them with experimental results to confirm molecular structures and understand the electronic effects of different substituents.
By integrating these computational tools, researchers can adopt a more rational design approach, reducing the trial-and-error inherent in traditional chemical synthesis and focusing experimental efforts on the most promising molecular targets.
Expansion of Material Science Applications
The conjugated π-system of this compound, which connects an electron-donating furan ring to an electron-withdrawing nitrophenyl group, makes it an intriguing building block for advanced functional materials. ntu.edu.sg While research is still emerging, several promising avenues for future applications exist.
Organic Electronics: Furan-containing compounds are being investigated as organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The electronic properties of furan are distinct from its more commonly used sulfur analogue, thiophene (B33073), and may offer advantages in terms of solubility and photoluminescence. researchgate.net Future work could involve synthesizing oligomers and polymers incorporating the this compound motif to study their charge transport properties and device performance.
Nonlinear Optics (NLO): Molecules with strong intramolecular charge transfer (ICT) character, like this compound, are candidates for NLO materials, which have applications in optical communications and data storage. Chalcones containing aryl-furan moieties have already been noted for their potential NLO properties. jocpr.com
Fluorescent Probes and Chemosensors: The furan core can be part of a larger molecular framework designed to detect specific analytes. nih.gov The ICT character can lead to environmentally sensitive fluorescence. For example, a chemosensor containing a 5-(4-nitrophenyl)-2-furan group has been developed for the detection of mercury ions. researchgate.net Future research could explore the design of new sensors based on this compound for detecting other ions, molecules, or changes in the microenvironment.
| Application Area | Key Property | Future Research Direction |
|---|---|---|
| Organic Electronics (OFETs) | Charge carrier mobility | Synthesis of polymers containing the this compound unit. |
| Nonlinear Optics (NLO) | Intramolecular charge transfer | Design of derivatives with enhanced hyperpolarizability. |
| Fluorescent Chemosensors | Environmentally sensitive fluorescence | Development of selective probes for specific metal ions or biomolecules. |
By systematically exploring these areas, the scientific community can unlock the full potential of this compound as a versatile component in the next generation of advanced organic materials.
Q & A
Q. How can this compound serve as a precursor for bioactive heterocycles?
- Methodological Answer : Functionalize the furan ring via Suzuki-Miyaura cross-coupling to introduce aryl groups, or reduce the nitro group to an amine for Schiff base formation. Screen products for activity against cancer cell lines (e.g., MTT assay) or enzyme inhibition (e.g., IC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
